2,3-Dimethoxybenzohydrazide

描述

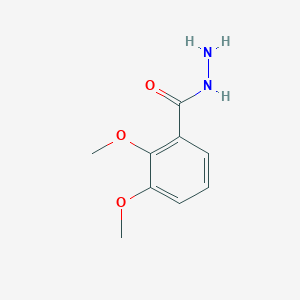

Structure

2D Structure

属性

IUPAC Name |

2,3-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-5-3-4-6(8(7)14-2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLLOWWVYZWIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395643 | |

| Record name | 2,3-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321195-74-8 | |

| Record name | 2,3-dimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethoxybenzohydrazide and Its Analogues

Established Synthetic Routes to 2,3-Dimethoxybenzohydrazide

The formation of the this compound scaffold primarily relies on classical reactions that have been refined over time for efficiency and yield.

The most common and widely utilized method for preparing benzohydrazides, including this compound, is a two-step process involving the initial formation of a methyl or ethyl ester, followed by hydrazinolysis. egranth.ac.in

Step 1: Esterification of 2,3-Dimethoxybenzoic Acid The synthesis begins with the precursor, 2,3-dimethoxybenzoic acid. This carboxylic acid undergoes an acid-catalyzed esterification reaction with an alcohol, typically absolute ethanol (B145695) or methanol, in the presence of a few drops of a strong acid catalyst like concentrated sulfuric acid. The mixture is refluxed, leading to the formation of the corresponding ester (e.g., ethyl 2,3-dimethoxybenzoate).

Step 2: Hydrazinolysis of the Ester The purified ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net This reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, displacing the alkoxy group (-OR) to form the final this compound product. This method is highly effective, though it involves multiple steps and purification stages. egranth.ac.in

While the esterification-hydrazinolysis route is prevalent, alternative pathways exist for synthesizing the benzohydrazide (B10538) core, some of which offer advantages in terms of reaction time and simplicity.

From Acid Chlorides and Anhydrides: Benzohydrazides can be synthesized by reacting hydrazine directly with more reactive carboxylic acid derivatives like acid chlorides and acid anhydrides. egranth.ac.in However, the high reactivity of these starting materials can make the reaction difficult to control, often leading to the formation of undesired diacylated byproducts. egranth.ac.in

Direct One-Pot Synthesis from Carboxylic Acids: A more modern and efficient approach involves the direct, one-pot conversion of a carboxylic acid to its corresponding hydrazide. This is often achieved under solvent-free conditions using microwave irradiation. researchgate.net By mixing the carboxylic acid directly with hydrazine hydrate and subjecting it to microwave energy, the reaction can be completed in a matter of seconds to minutes, compared to the several hours required for conventional heating methods. researchgate.net This significantly reduces reaction time and often results in a purer final product. egranth.ac.in

Using Coupling Agents: Peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the formation of the amide bond between the carboxylic acid and hydrazine. nih.gov This method is common in the synthesis of complex amides and can be applied to benzohydrazide formation.

Precursor Compounds and Reagents in this compound Synthesis

The successful synthesis of this compound is dependent on the appropriate selection of starting materials and reagents. The primary precursor for this specific compound is 2,3-dimethoxybenzoic acid.

The table below outlines the key precursors and reagents used in the primary synthetic route.

| Role | Compound Name | Chemical Formula | Purpose in Synthesis |

|---|---|---|---|

| Primary Precursor | 2,3-Dimethoxybenzoic acid | C₉H₁₀O₄ | Provides the core 2,3-dimethoxybenzoyl structure. |

| Reagent | Ethanol (or Methanol) | C₂H₅OH | Reacts with the carboxylic acid to form an intermediate ester. |

| Catalyst | Sulfuric Acid | H₂SO₄ | Catalyzes the esterification reaction. |

| Reagent | Hydrazine Hydrate | N₂H₄·H₂O | Reacts with the ester to form the final hydrazide product. |

Optimization of Synthetic Conditions for Enhanced Reaction Efficiency and Purity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring high purity. Key parameters that are often adjusted include temperature, reaction time, and the choice of catalyst or energy source.

A significant advancement in the synthesis of benzohydrazides has been the application of microwave irradiation, which offers substantial improvements over conventional heating methods. The energy is delivered directly to the reacting molecules, leading to rapid heating and dramatically reduced reaction times. egranth.ac.in

The following table compares a conventional two-step synthesis with a direct one-pot microwave-assisted synthesis for a representative benzohydrazide.

| Parameter | Conventional Method (Esterification + Hydrazinolysis) | Microwave-Assisted One-Pot Method | Advantage of Microwave Method |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less researchgate.net |

| Energy Consumption | High (e.g., 6-9 KWh/mol) | Very Low (e.g., 0.015-0.050 KWh/mol) | 180-400 times less researchgate.net |

| Overall Yield | ~77% | ~90% | ~13% Increase researchgate.net |

Principles of Green Chemistry in Benzohydrazide Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com The synthesis of benzohydrazides has been an area of development for applying these principles to enhance sustainability.

Key green chemistry metrics are used to assess the environmental impact of a synthetic route. These include:

Atom Economy: Measures the efficiency with which atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): Calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is better.

Reaction Mass Efficiency (RME): Represents the percentage of the mass of reactants that ends up in the final product.

The shift from traditional, multi-step, solvent-heavy processes to one-pot, solvent-free microwave-assisted synthesis represents a significant move towards greener chemistry. researchgate.net For example, the direct synthesis of hydrazides from acids under microwave irradiation is considered a superior method as it often eliminates the need for solvents and significantly reduces energy consumption. egranth.ac.inresearchgate.net Furthermore, mechanosynthesis, which involves grinding solid reactants together, is another solvent-free technique that aligns with green chemistry principles. mdpi.com The use of more benign and recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), has also been explored as an alternative to volatile organic solvents. researchgate.net

The table below illustrates the improvement in green chemistry metrics when moving from a conventional process to a microwave-assisted one for benzoic hydrazide synthesis. researchgate.net

| Green Chemistry Metric | Conventional Process | Microwave-Assisted Process | Improvement |

|---|---|---|---|

| E-Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction researchgate.net |

| Atom Economy (%) | 62.3% | 79.1% | 16.8% Increase researchgate.net |

| Reaction Mass Efficiency (%) | 16.0% | 69.2% | 53.2% Increase researchgate.net |

| Carbon Efficiency (%) | 77.8% | 100% | 22.2% Increase researchgate.net |

Chemical Transformations and Derivatization of 2,3 Dimethoxybenzohydrazide

Condensation Reactions Involving 2,3-Dimethoxybenzohydrazide

The presence of the terminal -NH2 group in this compound makes it a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds. These reactions are fundamental in the synthesis of hydrazones and Schiff bases, which are important intermediates for the construction of more complex molecular architectures.

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH-C(=O)R structure. The synthesis of hydrazone derivatives from this compound is typically achieved through the acid-catalyzed condensation with various aldehydes and ketones. nih.govorientjchem.org The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The general reaction scheme for the formation of hydrazones from this compound is as follows:

Figure 1: General reaction scheme for the synthesis of hydrazone derivatives from this compound.

The reaction is often carried out in a suitable solvent such as ethanol (B145695), and a catalytic amount of acid (e.g., glacial acetic acid or hydrochloric acid) is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. derpharmachemica.com The resulting hydrazones are often crystalline solids and can be purified by recrystallization.

A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. The nature of the substituent on the aldehyde or ketone can influence the reaction rate and the properties of the resulting hydrazone.

Table 1: Examples of Hydrazone Derivatives Synthesized from Benzohydrazides and Substituted Aldehydes.

| Hydrazide Precursor | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |

| 4-Chlorobenzohydrazide | 2,5-Dimethoxybenzaldehyde | (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |

| 3,4,5-Trimethoxybenzoic acid hydrazide | 3-Methylsalicylaldehyde | 3-Methylsalicylaldehyde 3,4,5-trimethoxybenzoyl hydrazone | beilstein-journals.org |

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. While the term hydrazone is used when the nitrogen is bonded to another nitrogen, the condensation of this compound with aldehydes and ketones results in derivatives that are often discussed in the context of Schiff base chemistry due to the presence of the C=N imine bond. orientjchem.orgnih.gov

The synthesis of these imine structures follows the same condensation principle as hydrazone formation. The reaction of this compound with an aldehyde or ketone yields a product that can be considered a special type of Schiff base, an N-acylhydrazone. These compounds are of significant interest due to their versatile coordination chemistry and biological activities.

The formation of Schiff bases from this compound and various carbonyl compounds has been extensively studied, leading to a wide array of derivatives with diverse structural features. nih.goviarconsortium.org

Table 2: Synthesis of Schiff Base Derivatives from Aromatic Aldehydes and Amines.

| Aldehyde | Amine | Resulting Schiff Base | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | 4,4ˊ-Diaminodiphenyl ether | Bis[5-(4-methoxyphenylazo)-2-hydroxy-3-methoxybenzaldehyde]-4,4ˊ-diiminophenyl ether | nih.gov |

Cyclization Reactions and Heterocyclic Ring Formation Utilizing this compound Derivatives

The hydrazone derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of the amide and imine functionalities in a 1,4-relationship allows for intramolecular cyclization reactions to form stable five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

These cyclization reactions often require a dehydrating agent or an oxidizing agent to facilitate the ring closure. For instance, the oxidative cyclization of N-acylhydrazones can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgjournalagent.com Various reagents such as acetic anhydride, iodine, or potassium carbonate can be used to promote these transformations. organic-chemistry.orgjournalagent.com

The general scheme for the formation of 1,3,4-oxadiazoles from this compound-derived hydrazones is depicted below:

Figure 2: General reaction scheme for the synthesis of 1,3,4-oxadiazole derivatives.

Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from the corresponding thiosemicarbazide (B42300) intermediates, which are obtained by the reaction of the hydrazide with an isothiocyanate. The subsequent cyclization in an alkaline medium yields the 1,2,4-triazole-3-thiol derivatives. mdpi.com

Table 3: Examples of Heterocyclic Compounds Synthesized from Hydrazide Derivatives.

| Starting Hydrazone/Hydrazide Derivative | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Aroylhydrazones | Iodine and yellow mercuric oxide | 2,5-Diaryl-1,3,4-oxadiazoles | journalagent.com |

| Aroylhydrazones | Acetic anhydride | 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | journalagent.com |

| Thiosemicarbazide derivatives | 2% NaOH solution, reflux | 1,2,4-Triazole derivatives | mdpi.com |

Acylation and Sulfonylation of this compound

The nucleophilic character of the hydrazide moiety in this compound also allows for acylation and sulfonylation reactions at the terminal nitrogen atom. These reactions introduce acyl or sulfonyl groups, respectively, leading to the formation of N,N'-diacylhydrazines or N-sulfonylhydrazides.

Acylation is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide formed during the reaction. reddit.comchemguide.co.ukchemguide.co.uk The resulting diacylhydrazides are important intermediates in organic synthesis, particularly for the preparation of 1,3,4-oxadiazoles through dehydrative cyclization.

Sulfonylation of this compound can be achieved by reacting it with sulfonyl chlorides in a suitable solvent. nih.gov This reaction introduces a sulfonyl group, which can significantly alter the chemical and physical properties of the molecule. Sulfonyl hydrazides are also valuable intermediates in various organic transformations.

Coordination Chemistry: Metal Complexation with this compound Ligands

This compound and its derivatives, particularly the hydrazones and Schiff bases, are excellent ligands for the formation of coordination complexes with a wide range of metal ions. sapub.orgscirp.orgsbmu.ac.irmdpi.comuomustansiriyah.edu.iq The presence of multiple donor atoms, including the carbonyl oxygen, the azomethine nitrogen, and potentially a phenolic oxygen (if present in the aldehyde/ketone moiety), allows these ligands to act as chelating agents, forming stable complexes with transition metals.

The coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the specific structure of the ligand. In many cases, the hydrazide ligand coordinates to the metal ion in its enolic form, leading to the formation of a five- or six-membered chelate ring. derpharmachemica.com

The synthesis of these metal complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit interesting magnetic, spectral, and catalytic properties.

Table 4: Examples of Transition Metal Complexes with Hydrazide-based Ligands.

| Ligand | Metal Ion | Proposed Geometry of the Complex | Reference |

|---|---|---|---|

| Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | Cr(III) | Octahedral | scirp.org |

| Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | Fe(II) | Octahedral | scirp.org |

| Schiff base from 2,4-dihydroxybenzaldehyde (B120756) and α-naphthylamine | Cu(II) | Square-planar | sbmu.ac.ir |

| Schiff base from 2,4-dihydroxybenzaldehyde and α-naphthylamine | Ni(II) | Square-planar | sbmu.ac.ir |

| Schiff base from 2,4-dihydroxybenzaldehyde and α-naphthylamine | Zn(II) | Tetrahedral | sbmu.ac.ir |

Spectroscopic and Crystallographic Elucidation of 2,3 Dimethoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3-Dimethoxybenzohydrazide and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy is fundamental in confirming the presence and arrangement of hydrogen atoms within a molecule. In derivatives of this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present.

Typically, the aromatic protons of the 2,3-dimethoxybenzoyl moiety appear as a multiplet in the range of δ 7.0-7.9 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the substitution pattern on the benzene (B151609) ring. The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet signals, usually found in the upfield region of the aromatic signals, around δ 3.7-3.8 ppm. derpharmachemica.com

A key feature in the ¹H NMR spectra of benzohydrazide (B10538) derivatives is the signal corresponding to the amide proton (-CONH-), which often appears as a singlet at a downfield chemical shift, typically in the range of δ 11.8-11.9 ppm. derpharmachemica.com The chemical shift of this proton can be influenced by solvent and concentration due to hydrogen bonding effects. For derivatives that form Schiff bases (azomethines), a characteristic singlet for the azomethine proton (-CH=N-) is observed in the range of δ 8.3-8.7 ppm. derpharmachemica.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.9 | Multiplet |

| Methoxy (Ar-OCH₃) | 3.7 - 3.8 | Singlet |

| Amide (CONH) | 11.8 - 11.9 | Singlet |

¹³C NMR Chemical Shift Analysis for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound and its derivatives, the ¹³C NMR spectrum reveals distinct signals for each carbon atom in a unique chemical environment.

The carbonyl carbon (C=O) of the hydrazide group is typically observed at a downfield chemical shift, generally in the range of δ 161-162 ppm. derpharmachemica.com The aromatic carbons of the 2,3-dimethoxyphenyl ring resonate in the region of δ 108-153 ppm. The carbons directly attached to the electron-donating methoxy groups are shielded and appear at higher field, while the carbon attached to the carbonyl group is deshielded and appears at a lower field. The methoxy carbons themselves give rise to signals around δ 55-60 ppm. derpharmachemica.com For azomethine derivatives, the carbon of the C=N bond is typically found in the range of δ 143-148 ppm. derpharmachemica.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 161 - 162 |

| Aromatic (Ar-C) | 108 - 153 |

| Azomethine (C=N) | 143 - 148 |

Application of Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity between atoms in a molecule. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In the COSY spectrum of a this compound derivative, cross-peaks would be observed between the coupled aromatic protons, allowing for the assignment of their specific positions on the benzene ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would show a correlation peak between each aromatic proton and its corresponding aromatic carbon, as well as between the methoxy protons and the methoxy carbons. This provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the complete assignment of all proton and carbon signals. The strong peak attributed to the methoxyl-C at approximately 56.6 ppm can be located in an HSQC-NMR spectrum. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The presence of the hydrazide moiety is confirmed by several key absorptions. A strong band in the region of 1637-1600 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration. derpharmachemica.com The N-H stretching vibrations of the amide group typically appear in the range of 3432-3227 cm⁻¹. derpharmachemica.com

The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which are observed in the 1600-1400 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups are typically found in the 1250-1000 cm⁻¹ range. For derivatives containing an azomethine group (C=N), a characteristic stretching frequency appears in the range of 1511-1497 cm⁻¹. derpharmachemica.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3432 - 3227 |

| Aromatic (C-H) | Stretching | > 3000 |

| Carbonyl (C=O) | Stretching | 1637 - 1600 |

| Aromatic (C=C) | Stretching | 1600 - 1400 |

| Azomethine (C=N) | Stretching | 1511 - 1497 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of benzohydrazide derivatives often involves cleavage of the bonds adjacent to the carbonyl group and within the hydrazide moiety. libretexts.org

A common fragmentation pathway for aromatic compounds is the cleavage of the benzene ring. For this compound, the loss of the methoxy groups or the entire dimethoxybenzoyl fragment can lead to characteristic fragment ions. The presence of nitrogen in the molecule follows the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. The fragmentation of the hydrazide portion can lead to the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydrazine (B178648) (N₂H₄), resulting in observable fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of the parent this compound may not be readily available in the literature, the structures of numerous derivatives have been reported. For instance, the crystal structure of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide reveals an E configuration about the C=N double bond. sciencepublishinggroup.com In this structure, the carbonyl oxygen and the hydrazide nitrogen atom are in a syn conformation with respect to the C-N bond. sciencepublishinggroup.com The crystal packing is stabilized by both intramolecular and intermolecular hydrogen bonds. sciencepublishinggroup.com

In another example, the crystal structures of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) hydrazines have been determined, showcasing the influence of the methoxy group's position on the crystal packing. researchgate.net These studies reveal that the molecules can form two-dimensional networks through various intermolecular hydrogen bonds. researchgate.net The analysis of these crystal structures provides valuable insights into the conformational preferences and non-covalent interactions that govern the solid-state architecture of these compounds.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide |

| N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine |

| N,N'-bis(3-methoxybenzamidothiocarbonyl) hydrazine |

Single Crystal X-ray Diffraction Data Analysis

The crystal structures of two such derivatives, N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide and N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, have been resolved with high precision. nih.govnih.gov In both compounds, the molecule adopts an E configuration with respect to the C=N imine bond, a common feature for hydrazone structures. nih.govnih.gov

The molecular framework is generally not planar. The dihedral angle, which is the angle between the planes of the two benzene rings, is a key parameter in describing the molecular twist. For N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, this angle is 8.5(3)°, while for N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide, it is 6.0(2)°. nih.govnih.gov This slight twist from planarity is characteristic of many benzohydrazide derivatives. nih.gov

The crystallographic data for these representative derivatives are summarized in the table below. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Parameter | N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide nih.gov | N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₅ | C₁₇H₁₈N₂O₄ |

| Formula Weight | 316.31 | 314.33 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.379(2) | 12.241(3) |

| b (Å) | 10.519(2) | 5.8390(12) |

| c (Å) | 13.844(3) | 22.012(4) |

| β (°) | 107.45(3) | 96.87(3) |

| Volume (ų) | 1441.9(5) | 1561.4(6) |

| Z | 4 | 4 |

Analysis of Hydrogen Bonding and Supramolecular Interactions in Crystal Lattices

Intramolecular Hydrogen Bonding: A persistent feature in the crystal structures of these hydrazone derivatives is the presence of intramolecular hydrogen bonds. rsc.org These bonds form between a hydrogen donor group and a nearby acceptor atom within the same molecule, leading to the formation of stable, planar, five- or six-membered rings known as S(5) or S(6) ring motifs. nih.gov

In N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, an intramolecular N—H⋯O hydrogen bond is observed. nih.gov

Similarly, N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide features an intramolecular O—H⋯O hydrogen bond. nih.gov

These intramolecular interactions contribute significantly to the conformational stability of the molecules, holding parts of the molecular backbone in a relatively rigid, planar arrangement. nih.gov

Intermolecular Hydrogen Bonding and Supramolecular Assembly: Intermolecular hydrogen bonds, which occur between adjacent molecules, are the primary driving force for the assembly of molecules into larger, ordered structures. The hydrazide moiety (—C(O)NHNH—) provides both hydrogen bond donors (N—H) and acceptors (C=O), making it a versatile functional group for forming robust hydrogen-bonded networks. researchgate.net

In the crystal lattice of N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide, molecules are connected through intermolecular O—H⋯O hydrogen bonds, which link them into layers parallel to the bc plane of the unit cell. nih.gov In contrast, the crystal structure of N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide reveals that intermolecular N—H⋯O hydrogen bonds link the molecules into C(4) chains that extend along the c-axis. nih.gov

Beyond classical hydrogen bonds, other weak interactions such as C—H⋯O and C—H⋯π interactions can also play a role in the final crystal architecture, though they are generally secondary to the stronger hydrogen bonds. researchgate.net These interactions collectively create a stable, three-dimensional supramolecular network. researchgate.net

The table below details the key hydrogen bonding interactions observed in the crystal structures of these two derivatives.

| Compound | Interaction Type | Donor-H···Acceptor | Description |

|---|---|---|---|

| N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide nih.gov | Intramolecular | N—H···O | Forms an S(6) ring motif, contributing to molecular planarity. |

| Intermolecular | O—H···O | Links molecules into layers parallel to the bc plane. | |

| N′-(2,3-Dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide nih.gov | Intramolecular | O—H···O | Forms an S(6) ring motif, enhancing conformational rigidity. |

| Intermolecular | N—H···O | Connects molecules into C(4) chains along the c-axis. |

Computational and Theoretical Investigations of 2,3 Dimethoxybenzohydrazide

Molecular Modeling and Docking Studies of 2,3-Dimethoxybenzohydrazide and its Derivatives

Molecular modeling and docking are foundational techniques in computational drug discovery, used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. pensoft.net These methods are instrumental in understanding the potential biological activity of compounds like this compound.

Analysis of Ligand-Receptor Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net This analysis is crucial for hypothesizing the mechanism of action. For the benzohydrazide (B10538) scaffold, docking studies have been successfully employed to understand inhibitory mechanisms against various enzymes. For instance, derivatives of benzohydrazide have been docked into the active sites of human carbonic anhydrase isozymes (hCA-I and hCA-II), which are targets for treating conditions like glaucoma and hypertension. benthamdirect.com

The binding interactions are typically a combination of several molecular forces:

Hydrogen Bonds: The hydrazide moiety (-CONHNH2) is a potent hydrogen bond donor and acceptor, often forming critical interactions with amino acid residues in the active site.

Hydrophobic Interactions: The dimethoxybenzene ring can engage in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues of the protein. americanpharmaceuticalreview.com

Coordination Bonds: In metalloenzymes, the hydrazide group can coordinate with metal ions in the active site, such as the zinc ion in carbonic anhydrase. benthamdirect.com

In silico studies on similar benzohydrazide derivatives against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), implicated in neurodegenerative diseases, have revealed specific binding modes. pensoft.net The analysis identifies key amino acid residues that stabilize the ligand-receptor complex, and the calculated binding energy provides an estimate of the binding affinity. pensoft.net For example, a docking study of 4-hydroxybenzohydrazide derivatives showed interactions with the active sites of both MAO-B and AChE, suggesting a potential dual-inhibitory role. pensoft.net

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-amino-2-methyl benzohydrazide | hCA-I | -6.43 | His94, His96, His119, Thr199, Zn2+ |

| 3-amino-2-methyl benzohydrazide | hCA-II | -6.13 | His94, His96, His119, Thr200, Zn2+ |

| 4-hydroxybenzohydrazide derivative (ohbh10) | MAO-B | -8.1 | Tyr398, Tyr435, Gln206 |

| 4-hydroxybenzohydrazide derivative (ohbh10) | AChE | -9.5 | Tyr121, Trp279, Phe330 |

Data in this table is illustrative and sourced from studies on various benzohydrazide derivatives to demonstrate the type of information generated from docking studies. pensoft.netbenthamdirect.com

Conformational Analysis and Energy Landscape Exploration

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms. nih.gov For a flexible molecule like this compound, which has rotatable bonds connecting the benzene (B151609) ring, the hydrazide group, and the methoxy (B1213986) groups, multiple conformations are possible.

Computational studies on related dimethoxybenzene structures reveal the energetic preferences for the orientation of the methoxy groups. For o-dimethoxybenzene, calculations have shown that the most stable conformation has the two methoxy groups coplanar with the benzene ring. rsc.org A second, slightly higher-energy conformation exists where one methoxy group is nearly perpendicular. rsc.org The small energy difference suggests that the molecule can adopt multiple shapes. Similarly, analysis of 5,6-dimethoxy-1-indanone (B192829) identified the most stable conformer based on the orientation of its methoxy groups. nih.gov

Exploring the conformational energy landscape helps to understand which shapes the molecule is most likely to adopt in solution. This is a prerequisite for accurate molecular docking, as the biologically active conformation is often one of the molecule's low-energy conformers. Potential Energy Surface (PES) scans can be performed by systematically rotating specific bonds (like the C-C and C-N bonds of the hydrazide linker) and calculating the energy of each resulting geometry to map out the energy landscape and identify the most stable structures.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. scispace.com It provides a balance between accuracy and computational cost, making it a valuable tool for studying molecules like this compound.

Prediction of Electronic Properties and Frontier Molecular Orbitals

DFT calculations can determine a range of electronic properties, including the distribution of electron density and the energies of molecular orbitals. scispace.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net

HOMO Energy: Relates to the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO Energy: Relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and potential for intramolecular charge transfer, which can enhance certain biological activities. researchgate.netnih.gov

Studies on various benzohydrazide derivatives have used DFT to calculate these parameters. For example, calculations using the B3LYP functional have determined the HOMO-LUMO energy gaps for a series of benzohydrazides, correlating these values with their nonlinear optical (NLO) properties. researchgate.net A low energy gap in these systems often points to enhanced charge transfer and greater NLO activity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions. scispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N'-benzylidene-2-(4-isobutylphenyl)propanehydrazide | -6.01 | -1.63 | 4.38 |

| N'-(4-bromobenzylidene)-2-(4-isobutylphenyl)propanehydrazide | -6.17 | -1.93 | 4.24 |

| 2-(benzamido)-N'-(4-hydroxybenzylidene)benzohydrazide | -5.91 | -1.89 | 4.02 |

Data is illustrative, sourced from DFT studies on various hydrazide derivatives to show representative values. nih.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Pathways

Computational methods, particularly DFT, can be used to map the entire energy profile of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies (the energy barriers of the transition states), researchers can predict the feasibility and kinetics of a reaction pathway. researchgate.net

This approach could be applied to understand the synthesis of this compound. For example, the reaction of a 2,3-dimethoxybenzoyl derivative (like an ester or acyl chloride) with hydrazine (B178648) hydrate (B1144303) is a common synthetic route. mdpi.com DFT calculations could model this reaction step-by-step, elucidating the nucleophilic attack of the hydrazine on the carbonyl carbon and the subsequent elimination of the leaving group. Such computational studies on hydrazine synthesis have been performed to understand reaction mechanisms on catalyst surfaces, demonstrating the power of this approach to map energetic pathways. nih.govresearchgate.net This theoretical insight can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve synthetic yields.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jppres.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. unair.ac.id

The development of a QSAR model involves several steps:

Data Set: A series of this compound derivatives with experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe various properties:

Physicochemical: LogP (hydrophobicity), Molar Refractivity (MR).

Electronic: Dipole moment, atomic charges.

Topological: Parameters describing molecular size, shape, and branching.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to hydrazide and hydrazone derivatives. For example, a study on benzylidene hydrazine benzamides developed a QSAR model to predict their anticancer activity against a human lung cancer cell line. jppres.comunair.ac.id The resulting equation showed that descriptors like solubility (Log S) and molar refractivity (MR) were correlated with the activity (pIC50). jppres.com Such a model for this compound derivatives could guide chemists in deciding which substitutions on the molecule are most likely to improve its desired biological effect.

| QSAR Equation | Statistical Parameters |

|---|---|

| pIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | n = 11 |

| r = 0.921 | |

| R2 = 0.849 | |

| Q2 = 0.61 |

This table presents a published QSAR model for a series of related compounds to illustrate the methodology. jppres.com pIC50 is the negative logarithm of the half-maximal inhibitory concentration, Log S is water solubility, rerank is a scoring function term, MR is molar refractivity, n is the number of compounds, r is the correlation coefficient, R² is the coefficient of determination, and Q² is the cross-validated R².

Applications of 2,3 Dimethoxybenzohydrazide in Organic Synthesis

2,3-Dimethoxybenzohydrazide as a Key Intermediate for Complex Molecular Architectures

The strategic placement of the two methoxy (B1213986) groups and the hydrazide moiety on the aromatic ring makes this compound a potent intermediate for the synthesis of more intricate molecules. The hydrazide group, in particular, is a versatile functional handle that can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reactivity is a cornerstone of its application in building larger molecular frameworks.

These Schiff base derivatives, formed from this compound, can serve as precursors to a wide array of biologically active compounds. The general reactivity of benzohydrazides suggests that the 2,3-dimethoxy analogue can be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency.

Role in the Construction of Diverse Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound provides a valuable entry point for the synthesis of such heterocyclic systems. The hydrazide functionality is a key reactive site for cyclization reactions, enabling the formation of various ring structures.

For instance, the reaction of benzohydrazides with appropriate precursors can lead to the formation of five- and six-membered heterocyclic rings. While specific examples exclusively utilizing this compound are still emerging in the literature, the known reactivity patterns of benzohydrazides indicate its potential in synthesizing heterocycles such as:

1,3,4-Oxadiazoles: These can be formed through the cyclization of N-acylhydrazones, which are readily prepared from this compound and aldehydes.

Pyrazoles: Reactions with 1,3-dicarbonyl compounds can provide a route to pyrazole (B372694) derivatives.

Triazines: Although more complex, synthetic routes to triazine-containing structures could potentially involve intermediates derived from this compound.

The presence of the 2,3-dimethoxy substitution pattern on the resulting heterocyclic scaffold can significantly influence the molecule's electronic properties, solubility, and biological activity, making this a promising area for further investigation.

Development of Novel Reagents and Catalysts Utilizing this compound Derived Structures

The development of new reagents and catalysts is crucial for advancing the field of organic synthesis. While direct applications of this compound as a catalyst are not yet widely reported, its derivatives hold potential in this area. The ability of the hydrazide moiety to chelate metal ions suggests that Schiff bases derived from this compound could act as ligands in transition-metal catalysis.

Interdisciplinary Research Trajectories Involving 2,3 Dimethoxybenzohydrazide

Contributions to Materials Science: Polymeric Systems and Ligand Design

The benzohydrazide (B10538) moiety is a versatile building block in materials science, offering pathways to the synthesis of functional polymers and the design of sophisticated ligands. Although specific studies on 2,3-dimethoxybenzohydrazide in this context are not extensively documented, the known chemistry of related compounds allows for the extrapolation of its potential contributions.

The hydrazide functional group (-CONHNH2) is reactive and can participate in various polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyhydrazides, which can be further converted into polyoxadiazoles, a class of thermally stable polymers. researchgate.net Additionally, the amino group of the hydrazide can react with aldehydes and ketones to form hydrazones, which can be utilized to create polymers with specific functionalities. The presence of the aromatic ring and the methoxy (B1213986) groups in this compound can influence the properties of such polymers, potentially enhancing their solubility, thermal stability, and processability. ncl.res.in

In the realm of ligand design, the benzohydrazide scaffold is known to coordinate with a variety of metal ions. The oxygen and nitrogen atoms of the hydrazide group can act as donor atoms, forming stable complexes. The 2,3-dimethoxy substitution on the phenyl ring can modulate the electron density of the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The steric hindrance provided by the methoxy groups at the ortho and meta positions could also lead to the formation of complexes with specific geometries and coordination environments. This makes this compound a potentially valuable ligand for the development of catalysts, sensors, and functional materials with tailored magnetic or optical properties.

| Potential Application Area | Key Functional Group | Anticipated Role of this compound | Potential Polymer/Material Type |

| Polymer Synthesis | Hydrazide (-CONHNH2) | Monomer for condensation polymerization. | Polyamides, Polyhydrazides, Polyoxadiazoles. ncl.res.inmdpi.com |

| Ligand Design | Hydrazide and Aromatic Ring | Chelating ligand for metal ions. | Coordination polymers, Metal-organic frameworks (MOFs). |

| Functional Materials | Methoxy Groups (-OCH3) | Modification of polymer properties (solubility, thermal stability). | Processable high-performance polymers. ncl.res.in |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. Benzohydrazide derivatives are excellent candidates for building blocks in supramolecular chemistry due to their ability to form robust hydrogen bonds.

The N-H and C=O groups of the hydrazide moiety can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable and stable self-assembled structures, such as dimers, chains, and sheets. researchgate.net The specific arrangement of these hydrogen bonds can be influenced by other substituents on the molecule. In the case of this compound derivatives, the methoxy groups can play a crucial role in directing the self-assembly process. They can participate in weaker C-H···O hydrogen bonds and influence the crystal packing through steric effects and dipole-dipole interactions. iucr.org

| Interaction Type | Participating Groups in this compound Derivatives | Potential Supramolecular Structure | Reference for Interaction in Related Systems |

| Strong Hydrogen Bonding | N-H (donor), C=O (acceptor) of the hydrazide group. | Dimers, chains, sheets. | researchgate.net |

| Weak Hydrogen Bonding | C-H of the aromatic ring and methoxy groups (donor), O of methoxy and carbonyl groups (acceptor). | Stabilization of 3D packing. | iucr.org |

| π-π Stacking | Aromatic rings of the benzohydrazide backbone. | Columnar or layered structures. | mdpi.com |

| Dipole-Dipole Interactions | Polar C=O and C-O-C bonds. | Influence on molecular alignment and crystal packing. |

Mechanistic Insights into in Vitro Biological Activities of 2,3 Dimethoxybenzohydrazide Derivatives

Target Identification and Pathway Analysis for In Vitro Enzyme Inhibition (e.g., urease inhibition)

Derivatives of benzohydrazide (B10538) are recognized as notable inhibitors of the urease enzyme, a key target in the treatment of infections caused by bacteria such as Helicobacter pylori. While direct mechanistic studies on 2,3-dimethoxybenzohydrazide derivatives are limited, research on structurally similar compounds like 2,3-dihydroxybenzohydrazide (B3133668) derivatives provides valuable insights through analogy.

Molecular docking and dynamics simulations have been employed to elucidate the binding modes of benzohydrazide derivatives within the urease active site. These computational studies suggest that the inhibitory activity is governed by interactions with the nickel ions in the enzyme's catalytic center, as well as with key amino acid residues. The binding forces involved are typically a combination of hydrogen bonds and hydrophobic interactions.

For instance, in studies of 2,3-dihydroxybenzohydrazide derivatives, hydrogen bonds were observed to form between the ligand and residues such as His409, Ala636, and Asp633, with additional hydrophobic interactions involving residues like Arg439. Density functional theory (DFT) calculations have further indicated that descriptors such as the HOMO-LUMO energy gap, dipole moment, and electrostatic potential are crucial for the inhibitory potency of these ligands against urease. Kinetic studies on various benzohydrazide derivatives have revealed both competitive and non-competitive modes of enzyme inhibition.

It is hypothesized that this compound derivatives would similarly interact with the urease active site, with the methoxy (B1213986) groups potentially influencing the electronic properties and binding affinity of the molecule. However, specific experimental and computational studies are required to confirm the precise binding patterns and inhibitory mechanisms for this particular substitution pattern.

Molecular Mechanisms of In Vitro Antimicrobial and Antifungal Activity

The molecular mechanisms underlying the antimicrobial and antifungal activities of this compound derivatives have not been extensively detailed in the available literature. However, the general mechanisms of related heterocyclic compounds can provide a hypothetical framework.

For many antimicrobial agents, the mode of action involves the disruption of essential cellular processes. This can include the inhibition of cell wall synthesis, interference with protein synthesis, disruption of cell membrane integrity, or the inhibition of nucleic acid synthesis. The hydrazone linkage (=N-NH-C=O) present in many derivatives is known to be a crucial pharmacophore that can chelate metal ions essential for microbial enzyme function.

In the context of antifungal activity, a common target for azole-based compounds is the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. While it is plausible that this compound derivatives could operate through similar pathways, specific studies are needed to identify their precise molecular targets in bacteria and fungi.

Molecular Basis of In Vitro Antiparasitic Activity

The molecular basis for the antiparasitic activity of this compound derivatives is not well-established. Research on other classes of heterocyclic compounds active against parasites like Leishmania often points to the inhibition of specific enzymes crucial for the parasite's survival.

One such target is sterol 14α-demethylase (CYP51), an enzyme involved in the synthesis of parasite-specific sterols required for membrane function. Molecular docking studies on various heterocyclic compounds have shown favorable binding to the active site of this enzyme. Another potential target in parasites is pteridine (B1203161) reductase 1 (PTR1), an enzyme involved in the folate biosynthesis pathway, which is essential for DNA synthesis and cell proliferation.

The mechanism of action for some antiparasitic agents also involves the inhibition of protein and DNA synthesis. For this compound derivatives to be considered as potential antiparasitic agents, future studies would need to investigate their ability to interact with and inhibit these or other essential parasitic molecular targets.

In Vitro Antitumor/Antiproliferative Studies and Related Molecular Targets

The precise molecular targets for the potential antitumor activity of this compound derivatives are currently not well-defined in scientific literature. However, the mechanisms of action for other structurally related benzimidazole (B57391) and hydrazone-containing compounds suggest several plausible pathways.

A significant number of anticancer agents exert their effects by targeting tubulin, a key protein in the formation of microtubules. Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). Computational studies on some benzimidazole derivatives have shown that their biological activity relies on binding to the colchicine-binding site in the β-subunit of tubulin.

Another critical pathway in cancer progression is the regulation of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. Overexpression of anti-apoptotic proteins like Bcl-2 is a common feature in many cancers. Compounds that can inhibit Bcl-2, either directly or by activating pro-apoptotic proteins like Bax and p53, can induce apoptosis in cancer cells. Furthermore, some compounds induce genotoxic stress by causing DNA damage, which can also trigger apoptotic pathways.

Other potential molecular targets for anticancer agents include specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer. While these mechanisms are established for other classes of compounds, dedicated in vitro and in silico studies are necessary to determine if this compound derivatives exert any antiproliferative effects through these or novel molecular pathways.

Emerging Research Trends and Future Prospects for 2,3 Dimethoxybenzohydrazide

Advanced Synthetic Methodologies and Sustainable Production

The traditional synthesis of benzohydrazides often involves multi-step procedures with harsh reaction conditions. Current research is actively pursuing advanced and sustainable methodologies to overcome these limitations, focusing on green chemistry principles to enhance efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: A prominent trend is the use of microwave irradiation to accelerate the synthesis of aromatic hydrazides. researchgate.netnih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts compared to conventional heating methods. thepharmajournal.com For the synthesis of 2,3-Dimethoxybenzohydrazide, a microwave-assisted approach could involve the direct reaction of 2,3-dimethoxybenzoic acid with hydrazine (B178648) hydrate (B1144303), offering a rapid and efficient alternative to traditional refluxing methods. nih.gov

Flow Chemistry: Continuous flow synthesis is another advanced methodology being explored for the production of acid hydrazides. osti.govacs.orgacs.org This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, particularly for large-scale production. osti.govacs.org A flow-based synthesis of this compound would likely involve the reaction of a 2,3-dimethoxybenzoyl derivative with hydrazine in a heated microreactor, allowing for rapid optimization and scalable production. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Lipase-catalyzed reactions have been successfully employed for the synthesis of hydrazides from oils in a one-step process under mild, neutral pH conditions. scholarsresearchlibrary.com The application of biocatalysis to the synthesis of this compound could offer a highly selective and environmentally benign route, minimizing the use of hazardous reagents and solvents.

| Methodology | Key Advantages | Potential Application to this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced byproducts. | Direct reaction of 2,3-dimethoxybenzoic acid with hydrazine hydrate. | researchgate.netnih.govthepharmajournal.com |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Reaction of a 2,3-dimethoxybenzoyl derivative with hydrazine in a microreactor. | osti.govacs.orgacs.orgrsc.org |

| Biocatalysis (e.g., Lipase) | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic condensation of a 2,3-dimethoxybenzoic acid ester with hydrazine. | scholarsresearchlibrary.com |

Exploration in Novel Chemical Transformations

The hydrazide functional group is a versatile platform for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures. Research is ongoing to discover and optimize novel reactions involving benzohydrazides like this compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for inducing novel chemical reactions. nih.gov Studies have demonstrated the photoinduced cleavage of the N-N bond in aromatic hydrazides using a ruthenium-based photocatalyst, providing a mild method for the synthesis of amides. nih.govthieme-connect.com This approach could be applied to this compound to generate 2,3-dimethoxybenzamide (B73325) or other derivatives under gentle, light-driven conditions. Furthermore, photocatalytic systems are being explored for the decomposition of hydrazine derivatives to produce hydrogen, suggesting a potential role for hydrazides in energy-related applications. mdpi.com

Cyclization and Cycloaddition Reactions: Benzohydrazides are valuable precursors for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry. thepharmajournal.com The condensation of this compound with various aldehydes and ketones can lead to the formation of hydrazones, which can then undergo cyclization reactions to form pyrazoles, oxadiazoles, and other heterocyclic systems. derpharmachemica.comnih.gov Research into novel catalytic systems for these cyclization reactions aims to improve efficiency and stereoselectivity.

Cross-Coupling Reactions: While less common, the development of cross-coupling reactions involving the N-H bonds of hydrazides is an area of potential interest. Such reactions could enable the direct arylation or alkylation of the hydrazide nitrogen atoms, providing new pathways to complex substituted hydrazides that are not easily accessible through traditional methods.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of molecules with desired properties. For this compound and its derivatives, this integrated approach is crucial for understanding structure-activity relationships and for the rational design of new compounds.

Density Functional Theory (DFT) Studies: DFT calculations are being increasingly used to investigate the electronic and structural properties of benzohydrazide (B10538) derivatives. scispace.comnih.gov These studies can predict molecular geometries, electronic properties such as HOMO and LUMO energy levels, and reactivity, providing insights into their chemical behavior. scispace.comkaust.edu.sa For this compound, DFT could be employed to understand the influence of the methoxy (B1213986) groups on the reactivity of the hydrazide moiety and to predict the outcomes of various chemical transformations.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics simulations are invaluable tools for predicting the binding interactions of benzohydrazide derivatives with biological targets. nih.govresearchgate.netpensoft.net These computational methods can help in the rational design of new bioactive molecules based on the this compound scaffold by predicting their binding affinity and mode of interaction with specific enzymes or receptors. derpharmachemica.comnih.gov

| Computational Method | Application | Potential Insight for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. | Understanding the electronic influence of methoxy groups on the hydrazide functionality. | scispace.comnih.govkaust.edu.sa |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Rational design of bioactive derivatives for specific therapeutic targets. | nih.govpensoft.netderpharmachemica.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of ligand-protein complexes. | Assessing the stability of interactions between this compound derivatives and their biological targets over time. | scispace.comresearchgate.net |

Potential for Novel Functional Material Development

The unique structural and electronic properties of aromatic hydrazides make them attractive building blocks for the development of novel functional materials. While the application of this compound in this area is still in its infancy, research on related compounds highlights several promising future directions.

Hydrazone-Based Sensors: The hydrazone derivatives of benzohydrazides can act as chemosensors for the detection of metal ions and other analytes. nih.govresearchgate.net The changes in their photophysical properties upon binding to an analyte can be monitored through colorimetric or fluorometric methods. nih.gov The 2,3-dimethoxy substitution pattern on the benzene (B151609) ring could modulate the electronic properties of such sensors, potentially leading to enhanced selectivity and sensitivity for specific analytes.

Metal-Organic Frameworks (MOFs): Benzohydrazides and their derivatives can serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.netmorressier.comwikipedia.org MOFs are porous crystalline materials with applications in gas storage, catalysis, and drug delivery. mdpi.com The use of this compound as a linker could lead to the formation of novel MOFs with tailored pore sizes and functionalities, potentially influenced by the steric and electronic effects of the methoxy groups.

Polymer Science: Aromatic dihydrazides are used as curing agents for epoxy resins and as monomers for the synthesis of polyamides and other polymers. osti.gov The incorporation of the 2,3-dimethoxybenzoyl moiety into a polymer backbone could impart specific properties such as altered solubility, thermal stability, or optical characteristics. Future research could explore the synthesis of novel polymers derived from this compound for a range of applications.

常见问题

Q. What are the standard synthetic routes for preparing 2,3-dimethoxybenzohydrazide and its derivatives?

The synthesis typically involves condensation of 2,3-dimethoxybenzoic acid hydrazide with substituted aldehydes or ketones under acidic or reflux conditions. For example, hydrazone derivatives are synthesized by reacting this compound with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol with catalytic acetic acid, followed by recrystallization . Structural verification is achieved via NMR and NMR, with characteristic peaks for the hydrazone (-CH=N-) bond observed at δ 8.91 ppm and 148.35 ppm, respectively .

Q. How can researchers verify the purity and structural integrity of synthesized this compound derivatives?

Key methods include:

- Melting point analysis : Sharp melting points (e.g., 215–217°C for a resveratrol-hydrazone hybrid) indicate purity .

- Spectroscopic techniques : NMR confirms proton environments (e.g., methoxy groups at δ 3.79–3.85 ppm), while HRMS validates molecular weights (e.g., [M+H] at 435.1552 for a derivative) .

- Chromatography : Flash chromatography (e.g., eluent EtOAc) isolates pure compounds with yields up to 44% .

Q. What are the IUPAC naming conventions and reliable sourcing guidelines for this compound?

The IUPAC name is 3,4-dimethoxybenzohydrazide (CAS: Not explicitly listed in evidence; refer to PubChem or CAS Common Chemistry for verification). Avoid unreliable vendors like BenchChem; instead, use peer-reviewed journals or databases (e.g., NIST Chemistry WebBook) for spectral data .

Advanced Research Questions

Q. How can structural modifications of this compound enhance antiparasitic activity?

Incorporating naphthoquinone moieties (e.g., compound 13 : N’-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide) improves activity against Trypanosoma cruzi (IC 1.83 µM) and Leishmania amazonensis (IC 9.65 µM). The electron-withdrawing effects of the quinone group enhance target binding, while methoxy groups improve solubility . SAR studies suggest replacing methoxy with bromine (e.g., compound 16 ) retains leishmanicidal activity (IC 12.16 µM) but reduces cytotoxicity (SI = 95.28) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic stability or bioavailability. For example, a hydrazone derivative showing potent in vitro antimicrobial activity may fail in vivo due to rapid hepatic clearance. Strategies include:

- Prodrug design : Mask polar groups (e.g., hydroxyls) to enhance membrane permeability .

- Molecular dynamics simulations : Predict metabolic hotspots (e.g., susceptible hydrazone bonds) using tools like AutoDock or GROMACS .

Q. What computational methods validate this compound derivatives as protease inhibitors?

Docking studies with cysteine proteases (e.g., cruzain, rhodesain) identify binding modes. For instance, the hydrazone group forms hydrogen bonds with catalytic cysteine (Cys25), while methoxy groups occupy hydrophobic pockets. MD simulations (100 ns) confirm stability of ligand-protein complexes, with RMSD < 2.0 Å indicating robust binding .

Q. How does X-ray crystallography resolve molecular conformation ambiguities in hydrazone derivatives?

Single-crystal X-ray diffraction (e.g., for N’-(2,3-dimethoxybenzylidene)-2-hydroxy-3-methylbenzohydrazide) reveals planar hydrazone linkages and dihedral angles (<10°) between aromatic rings, critical for π-π stacking with biological targets . Data from Acta Crystallographica Section E provide CIF files for refinement in SHELX or Olex2 .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) | HRMS ([M+H]) |

|---|---|---|---|

| Resveratrol-hydrazone | 8.91 (-CH=N-), 3.79–3.85 (OMe) | 148.35 (C=N), 56.42 (OMe) | 435.1552 |

| Antimicrobial hybrid | 7.07 (Ar-H), 3.80 (OMe) | 162.12 (C=O), 153.03 (Ar-O) | 324.1 |

Q. Table 2: Biological Activity of Selected Derivatives

| Compound | Target Organism | IC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 13 | Trypanosoma cruzi | 1.83 | 95.28 |

| 16 | Leishmania amazonensis | 12.16 | 8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。